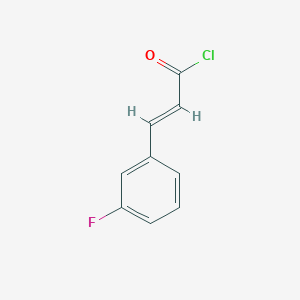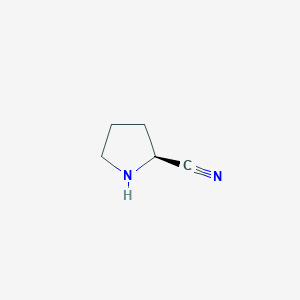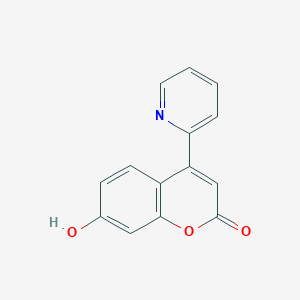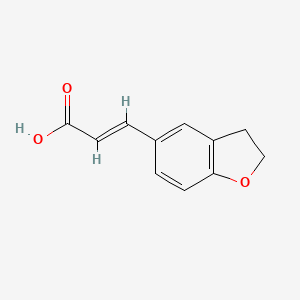
trans-Heptenylboronic acid
説明
Trans-heptenylboronic acid is not directly mentioned in the provided papers; however, the papers do discuss various arylboronic acids and their properties. Arylboronic acids are a class of boron-containing organic compounds that are widely used in organic synthesis, particularly in Suzuki coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds. These compounds are known for their low toxicity, good thermal stability, and compatibility with various functional groups .
Synthesis Analysis
The synthesis of arylboronic acids can involve multiple steps, including halogen-lithium exchange reactions, borylation, and optimization of reaction conditions. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with yields ranging from 52% to 56% . The reaction conditions were optimized for temperature and time, and the addition of potassium tert-butoxide was found to significantly shorten the reaction time .
Molecular Structure Analysis
The molecular structure of arylboronic acids can be studied using various spectroscopic methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of synthesized 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was confirmed by IR and ^1H NMR . Additionally, computational methods such as ab initio Hartree–Fock (HF) and density functional theory (DFT) can be used to calculate the optimized molecular structure, vibrational frequencies, and electron density clouds, as demonstrated in the study of 3-hydroxyphenylboronic acid .
Chemical Reactions Analysis
Arylboronic acids are versatile intermediates in various chemical reactions. They are particularly important in Suzuki coupling reactions, as shown in the synthesis of trienylboronic acid, which was used to produce geometrically pure 13-aryl substituted (11Z)-retinal . Another example is the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, which is important for α-dipeptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids, such as their thermal stability and compatibility with water and air, make them advantageous in organic synthesis . Their low toxicity is also a significant property that contributes to their widespread use in chemical research and industrial applications. The vibrational spectroscopic studies provide insights into the stability of different conformers, which is crucial for understanding the reactivity and properties of these compounds .
科学的研究の応用
Drug/Gene Transportation Systems
trans-Heptenylboronic acid derivatives, such as phenylboronic acid, are gaining attention in the field of biochemical and biomedical research for their role in drug/gene transportation systems. They exhibit stimuli-responsive release behaviors, making them ideal for controlled delivery applications. For instance, a glucose-responsive supramolecular nanocluster using phenylboronic acid-modified β-cyclodextrin demonstrates potential in insulin and DNA delivery for diabetes treatment. This approach offers controlled drug delivery and gene transfection, highlighting its potential in clinical applications (Zhang et al., 2016).
Therapeutic Applications in Hepatocarcinoma
Phenylboronic acid-modified polyamidoamine, a derivative of this compound, shows promise in hepatocarcinoma gene therapy. It effectively delivers therapeutic DNA to target cells, inducing cell apoptosis and inhibiting cell migration and invasion. This approach demonstrates the potential of phenylboronic acid derivatives in targeted cancer therapy (Yang et al., 2019).
Glucose-Responsive Drug Delivery
The synthesis of phenylboronic acid-based glucose-responsive materials, including nanogels and mesoporous silica nanoparticles, is an emerging area of research. These materials are particularly relevant for insulin delivery systems, offering a responsive mechanism to regulate drug release in response to glucose levels. This application is significant for diabetes management and treatment (Ma & Shi, 2014).
Diagnostic and Therapeutic Targets
Phenylboronic acid, a derivative of this compound, is being explored for various diagnostic and therapeutic applications due to its ability to interact with carbohydrates. This unique property is being leveraged to develop glucose sensors and bio-separation applications, showcasing the versatility of phenylboronic acid derivatives in both diagnostic and therapeutic realms (Matsumoto et al., 2014).
Catalysis in Organic Reactions
This compound and its derivatives, like phenylboronic acid, play a crucial role in catalysis, particularly in Suzuki-typehomocoupling reactions. These reactions are sensitive to the presence of bases, and the derivatives act synergistically with substrate molecules. This application is critical in the field of organic chemistry and materials science, where such reactions are foundational for constructing complex organic compounds (Elias et al., 2017).
Gene Delivery and Therapy
Phenylboronic acid-modified dendrimers, derived from this compound, have been developed for efficient DNA and siRNA delivery. These dendrimers can cluster into nanoaggregates, facilitating gene delivery with minimal toxicity. This innovative approach is promising for various therapeutic applications, especially in gene therapy, where efficient and safe delivery vectors are crucial (Liu et al., 2016).
Glucose Monitoring and Sensing
The integration of phenylboronic acids in hydrogels has led to the development of glucose-responsive sensors. These sensors undergo volumetric changes upon glucose binding, offering potential applications in non-invasive glucose monitoring. This advancement is particularly relevant in diabetes management, where continuous and accurate glucose monitoring is essential (Elsherif et al., 2018).
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, derived from this compound, are being explored for advanced bio-applications. These materials form reversible complexes with polyols and have applications in drug delivery systems and biosensors. This area of research highlights the potential of these materials in biomedical engineering and diagnostics (Lan & Guo, 2019).
Safety and Hazards
Trans-Heptenylboronic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
生化学分析
Biochemical Properties
trans-Heptenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a stable complex that inhibits their activity. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid group, facilitating various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and proteins. For instance, this compound can inhibit the activity of proteases involved in cell signaling, thereby affecting gene expression and cellular metabolism. Studies have shown that this compound can alter the expression of genes related to cell growth and apoptosis, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with active site residues of enzymes. This interaction leads to the inhibition or activation of the target enzyme, depending on the nature of the interaction. For example, this compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the cytoplasm, nucleus, or other organelles, where it can interact with target enzymes and proteins to exert its biochemical effects .
特性
IUPAC Name |
[(E)-hept-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTJUGVTOZBIBN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57404-76-9 | |
| Record name | (1E)-(Hept-1-en-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B1310102.png)
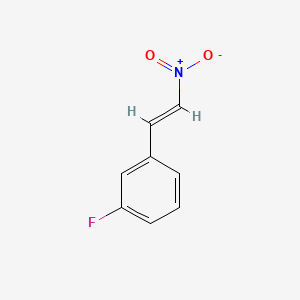
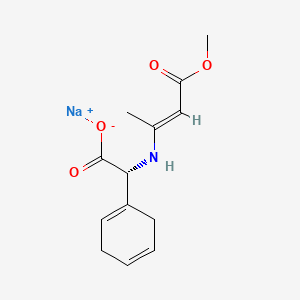

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)



